Pyoluteorin

描述

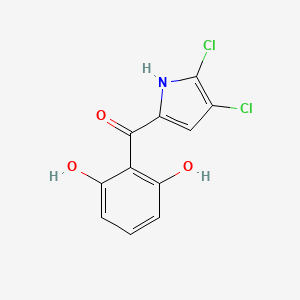

Structure

3D Structure

属性

IUPAC Name |

(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGWTZORMBTNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180384 | |

| Record name | Pyoluteorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-07-2 | |

| Record name | Pyoluteorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyoluteorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyoluteorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyoluteorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYOLUTEORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Antifungal Mechanism of Pyoluteorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin is a potent, broad-spectrum antifungal metabolite produced by several species of Pseudomonas bacteria.[1] This technical guide provides an in-depth analysis of its core mechanism of action against fungal pathogens. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in programmed cell death. This compound targets the mitochondrial respiratory chain, inducing significant oxidative stress through the generation of reactive oxygen species (ROS). This is followed by the dissipation of the mitochondrial membrane potential and damage to the fungal cell membrane, ultimately leading to cell death.[2][3] This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the critical pathways and workflows.

Primary Molecular Target and Physiological Impact

The antifungal activity of this compound is primarily attributed to its ability to interfere with mitochondrial respiration. While the exact binding site is a subject of ongoing research, substantial evidence points to the inhibition of the electron transport chain (ETC). A structurally related antibiotic, pyrrolnitrin, is known to block electron transfer between NADH-dehydrogenase (Complex I) and cytochrome b (a component of Complex III).[4] It is highly probable that this compound acts on a similar target within the fungal respiratory chain.

Inhibition of the ETC has two immediate and critical consequences:

-

ATP Depletion: The disruption of electron flow halts the process of oxidative phosphorylation, leading to a severe reduction in cellular ATP synthesis.

-

Oxidative Stress: Electrons leaking from the inhibited respiratory complexes (primarily I and III) react with molecular oxygen to form superoxide radicals (O₂⁻), which are then converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5]

This surge in intracellular ROS is a central event in this compound's mechanism. High concentrations of ROS are cytotoxic, causing widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[6][7] This oxidative stress triggers a downstream cascade leading to apoptosis. Furthermore, studies using electron microscopy have revealed that this compound treatment causes severe morphological damage to fungal cells, including depression and shriveling of the cell structure and damage to the cell wall and plasma membrane, resulting in cytoplasmic leakage.[3]

Quantitative Antifungal Activity Data

The efficacy of this compound has been quantified against various microbial pathogens. The following tables summarize key findings from the literature, including Minimum Inhibitory Concentrations (MIC), half-maximal inhibitory concentrations (IC50), and Mycelial Growth Inhibition (MGI) data.

Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values for this compound

| Target Organism | Type | Assay | Value (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Gram-Positive Bacteria | Bacterium | MIC | 4 - 8 | [8] |

| Gram-Negative Bacteria | Bacterium | MIC | 8 - 16 | [8] |

| Trichophyton mentagrophytes | Fungus | IC50 | 16 | [8] |

| Pantoea ananatis DZ-12 | Bacterium | Agar Diffusion | 100 - 900* |[6] |

*Dose-dependent activity observed; specific MIC/IC50 not determined.

Table 2: Mycelial Growth Inhibition (MGI) of this compound against Heterobasidion spp.

| Fungal Species | MGI % (after 4 days) | MGI % (after 7 days) | Concentration (µg/mL) | Reference(s) |

|---|---|---|---|---|

| H. annosum | ~41.5% | ~28.7% | 3.77 | [9] |

| H. irregulare | ~31.0% | ~2.3% | 3.77 | [9] |

| H. abietinum | ~20.4% | ~14.0% | 3.77 | [9] |

| H. parviporum | ~20.5% | ~7.5% | 3.77 |[9] |

Signaling Pathway: From Respiration to Apoptosis

This compound initiates a signaling cascade that leverages the fungus's own programmed cell death machinery. The sequence of events is understood to proceed as follows:

-

ETC Inhibition: this compound enters the fungal cell and targets the mitochondrial electron transport chain.

-

ROS Accumulation: Inhibition leads to electron leakage and a rapid increase in cytotoxic ROS.[2][7]

-

Mitochondrial Membrane Depolarization: The surge in ROS and disruption of proton pumping leads to a significant reduction in the mitochondrial membrane potential (ΔΨm).[2][7]

-

Apoptosis Induction: The loss of ΔΨm is a critical trigger for apoptosis. It facilitates the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm.[10]

-

Caspase Activation & Cell Death: These factors activate a cascade of proteases (metacaspases in fungi) that execute the apoptotic program, leading to DNA fragmentation, chromatin condensation, and ultimately, cell death.[10]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific cellular and biochemical assays. Detailed below are the methodologies for two core experiments.

Protocol: Measurement of Intracellular ROS Production

This protocol describes the use of the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify ROS levels within fungal cells.[11][12]

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[11]

Methodology:

-

Cell Culture: Grow fungal cells (e.g., spores or yeast-form) in an appropriate liquid medium to the mid-logarithmic phase.

-

Treatment: Expose the fungal cells to various concentrations of this compound (and a vehicle control) for a predetermined time period.

-

Harvesting & Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and wash the cells twice with a sterile phosphate-buffered saline (PBS).

-

Probe Loading: Resuspend the cell pellets in PBS containing 10-50 µM DCFH-DA.

-

Incubation: Incubate the cells in the dark at 30-37°C for 30-60 minutes to allow for probe uptake and deacetylation.

-

Final Wash: Centrifuge the cells to remove excess probe, and resuspend the final cell pellet in fresh PBS.

-

Fluorescence Measurement: Transfer 100-200 µL of the cell suspension to a black, clear-bottom 96-well plate. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Alternatively, analyze cells via flow cytometry.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the cationic fluorescent dye Rhodamine 123 (Rh123) to assess changes in ΔΨm.[3][13]

Principle: Rh123 accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential. In healthy, polarized mitochondria, Rh123 emits a strong fluorescent signal. When ΔΨm is dissipated or lost, the dye is released from the mitochondria, resulting in a significantly decreased intracellular fluorescence signal.[14]

Methodology:

-

Cell Preparation: Culture and treat fungal cells with this compound as described in Protocol 4.1 (Steps 1-2).

-

Harvesting & Washing: Harvest and wash the treated cells twice with PBS.

-

Probe Staining: Resuspend the cells in a buffer (e.g., PBS) containing a low concentration of Rhodamine 123 (e.g., 50-100 nM).

-

Incubation: Incubate the cells in the dark at 30-37°C for 10-30 minutes.

-

Washing: Centrifuge the cells to remove the unbound dye and wash them twice with pre-warmed medium or buffer to minimize non-specific binding.

-

Analysis: Resuspend the final cell pellet in buffer and immediately measure the fluorescence. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer or fluorescence microplate reader (Excitation: ~507 nm, Emission: ~529 nm).[3] A positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[3]

Conclusion and Future Directions

The core antifungal mechanism of this compound is a multi-step process centered on the disruption of mitochondrial function. By inhibiting the respiratory chain, it triggers a lethal cascade involving massive ROS production, collapse of the mitochondrial membrane potential, and subsequent activation of the apoptotic machinery. This potent and multifaceted mode of action makes this compound and its derivatives compelling candidates for the development of novel antifungal agents. Future research should focus on precisely identifying its molecular binding site within the electron transport chain and exploring its efficacy against drug-resistant fungal strains to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces cell cycle arrest and apoptosis in human triple-negative breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Respiratory chain of a pathogenic fungus, Microsporum gypseum: effect of the antifungal agent pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of this compound from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis on Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

The Genetic Architecture of Pyoluteorin Biosynthesis in Pseudomonas fluorescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of pyoluteorin (PLT) production in the bacterium Pseudomonas fluorescens. This compound, a potent antifungal and antibacterial polyketide, has garnered significant interest for its potential applications in agriculture and medicine. Understanding the intricate molecular machinery that governs its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This document outlines the key genetic loci, regulatory networks, and experimental methodologies crucial for studying and manipulating this compound production.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is primarily encoded within a conserved gene cluster, designated plt. In the well-studied strain Pseudomonas fluorescens Pf-5, this cluster spans a 24-kb genomic region and comprises genes responsible for the synthesis of the this compound molecule, its regulation, and its transport out of the cell.[1][2]

Biosynthesis Genes

The core biosynthetic pathway involves the condensation of a dichlorinated pyrrole moiety derived from proline and a resorcinol ring synthesized via the polyketide pathway.[1][3] A suite of enzymes encoded by the plt cluster catalyzes this intricate process.

| Gene | Proposed Function | Reference |

| pltA | Halogenase; involved in the chlorination of the pyrrole precursor. | [1][2] |

| pltB | Type I Polyketide Synthase (PKS); contains two modules for the formation of the resorcinol ring. | [1][4] |

| pltC | Type I Polyketide Synthase (PKS); contains one module for the formation of the resorcinol ring. | [1][4] |

| pltD | Halogenase; likely involved in the second chlorination step. | [1][2] |

| pltE | Acyl-CoA Dehydrogenase; participates in the modification of the polyketide chain. | [1][2] |

| pltF | Acyl-CoA Synthetase; activates the proline precursor. | [1][2] |

| pltG | Thioesterase; involved in the release of the polyketide chain. | [1][2] |

| pltL | Function not definitively assigned, but required for this compound biosynthesis. | |

| pltM | Halogenase; contributes to the chlorination of the pyrrole moiety. | [1][2] |

Regulatory and Transport Genes

The expression of the plt biosynthetic genes is tightly controlled by a network of local and global regulators. Additionally, a dedicated transport system is encoded within the cluster to export the antibiotic and confer self-resistance.

| Gene | Proposed Function | Reference |

| pltR | Transcriptional Activator (LysR family); positively regulates the expression of the plt biosynthetic operon. | [1][2] |

| pltZ | Transcriptional Repressor (TetR family); negatively regulates the pltIJKNOP transport operon. | |

| pltI | ABC Transporter (Membrane fusion protein); part of the this compound efflux pump. | [5] |

| pltJ | ABC Transporter (ATP-binding cassette); part of the this compound efflux pump. | [5] |

| pltK | ABC Transporter component. | |

| pltN | ABC Transporter component. | |

| pltO | ABC Transporter component. | |

| pltP | ABC Transporter component. |

Regulatory Networks Governing this compound Production

The production of this compound is not solely dependent on the pathway-specific regulator PltR. A hierarchical regulatory network integrates environmental cues and the physiological state of the cell to fine-tune antibiotic synthesis.

Global Regulation

Two major global regulatory systems play a pivotal role in controlling this compound biosynthesis:

-

GacS/GacA Two-Component System: This system is a master regulator of secondary metabolism in many pseudomonads. The sensor kinase, GacS, responds to an unknown signal, leading to the phosphorylation of the response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (e.g., RsmY, RsmZ), which sequester the translational repressor protein RsmA. This derepression allows for the translation of target mRNAs, including those for this compound biosynthesis.[2][6][7] A functional GacS/GacA system is essential for this compound production.[6]

-

Lon Protease: The ATP-dependent Lon protease acts as a negative regulator of this compound production.[1][8] It is proposed to function by degrading positive regulatory proteins.[1] In a lon mutant of P. fluorescens Pf-5, the transcription of this compound biosynthesis genes is enhanced, leading to an overproduction of the antibiotic.[8] The Lon protease has been shown to directly degrade the transcriptional activator PltR in Pseudomonas protegens.[1]

Autoregulation and Crosstalk

This compound itself can act as a signaling molecule, influencing its own production and that of other secondary metabolites.

-

Positive Autoregulation: The addition of exogenous this compound to cultures of P. fluorescens Pf-5 has been shown to enhance the transcription of plt biosynthetic genes and increase this compound production.[9] This positive feedback loop may serve to amplify the antibiotic response once a certain threshold concentration is reached.

-

Crosstalk with 2,4-Diacetylphloroglucinol (DAPG): In strains that produce both this compound and DAPG, a reciprocal negative regulation exists. This compound can repress the production of DAPG, and conversely, DAPG can inhibit the biosynthesis of this compound.[9] This crosstalk allows the bacterium to modulate its antibiotic arsenal in response to specific environmental challenges.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production in P. fluorescens Pf-5 and its derivatives, highlighting the impact of genetic modifications.

Table 1: this compound Production in Wild-Type and Mutant Strains of P. fluorescens Pf-5

| Strain | Relevant Genotype | This compound Production (mg/L) | Fold Change vs. Wild-Type | Reference |

| Pf-5 | Wild-Type | 4.3 | - | [4] |

| JL4563 | pltR::aacCI | Not Detected | - | [4] |

| Pf-5 | Wild-Type | ~12 µg/ml in NBGly | - | |

| Pf-5 pltI::inaZ | pltI mutant | ~2.5 µg/ml in NBGly | ~4.8-fold decrease | |

| Pf-5 pltJ::inaZ | pltJ mutant | ~2.5 µg/ml in NBGly | ~4.8-fold decrease |

Table 2: Effect of Exogenous this compound on its Own Production in P. fluorescens Pf-5

| Initial Exogenous this compound (ng/mL) | Final this compound Production (relative to control) | Reference |

| 0 (Control) | 1.0 | [9] |

| 0.4 | Enhanced | [9] |

| 40 | Enhanced | [9] |

| 400 | Enhanced | [9] |

| 4000 | Maximally Enhanced | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic basis of this compound production.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in bacterial culture supernatants.

Materials:

-

P. fluorescens culture

-

Nutrient Broth with 2% glycerol (NBGly)

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 reversed-phase column (e.g., Waters Nova-Pak C18)

-

Photodiode array (PDA) detector

-

Acetonitrile, methanol, water (HPLC grade)

-

Acetic acid (optional, for acidification of mobile phase)

-

Authentic this compound standard

Procedure:

-

Inoculate P. fluorescens into NBGly and incubate with shaking at 20°C for 48 hours.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.

-

Acidify the supernatant with acetic acid to a final concentration of 0.1% (v/v) (optional, but can improve peak shape).

-

Inject a defined volume (e.g., 20 µL) of the filtered supernatant onto the HPLC system.

-

Elute the compounds using a suitable mobile phase. A common method is an isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 30:25:45 v/v/v) at a flow rate of 1.5 ml/min.[4] Alternatively, a gradient elution can be used, for example, a linear gradient from 10% to 100% acetonitrile in water (both with 0.1% acetic acid) over 18 minutes.[9]

-

Detect this compound using a PDA detector at a wavelength of 310 nm. The retention time for this compound under the isocratic conditions mentioned above is approximately 3.4 minutes, and with the gradient method, it is around 13.1 minutes.[4][9]

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with an authentic this compound standard of known concentrations.

Analysis of Gene Expression using inaZ Reporter Fusions

Objective: To monitor the transcriptional activity of plt genes under different conditions.

Materials:

-

P. fluorescens strains containing plt-inaZ transcriptional fusions

-

Appropriate growth medium (e.g., NBGly)

-

Microcentrifuge tubes

-

Phosphate buffer

-

Spectrophotometer

-

Ice nucleation assay setup (e.g., controlled temperature bath, test tubes)

Procedure:

-

Construct transcriptional fusions of the plt gene promoters of interest with a promoterless ice nucleation reporter gene (inaZ) on a transposon (e.g., Tn3-nice). This can be achieved through transposon mutagenesis.

-

Grow the reporter strains in the desired culture medium and under the specific experimental conditions.

-

At various time points, collect culture samples.

-

Measure the optical density (OD) of the cultures at 600 nm to normalize for cell number.

-

Prepare cell suspensions for the ice nucleation assay. This typically involves washing the cells and resuspending them in phosphate buffer.

-

Perform a droplet-freezing assay to quantify ice nucleation activity (INA). This involves placing droplets of the cell suspension onto a chilled surface and recording the temperature at which they freeze. INA is proportional to the number of active ice nuclei, which in turn reflects the amount of InaZ protein.[4]

-

Express INA relative to the cell density (e.g., INA units per OD unit or per cell).

Generation of Mutants by Transposon Mutagenesis

Objective: To create random insertion mutants to identify genes involved in this compound production.

Materials:

-

P. fluorescens recipient strain

-

E. coli donor strain carrying a suicide plasmid with a transposon (e.g., Tn5) and a selectable marker.

-

E. coli helper strain carrying a plasmid with transfer functions (for triparental mating).

-

Luria-Bertani (LB) agar plates

-

Selective agar plates (e.g., containing antibiotics to select for P. fluorescens transconjugants).

-

Incubators

Procedure (Triparental Mating):

-

Grow overnight cultures of the P. fluorescens recipient, E. coli donor, and E. coli helper strains.

-

Mix the three cultures in a small volume on a non-selective agar plate (e.g., LB agar) and incubate for several hours to allow conjugation to occur.

-

Scrape the bacterial growth from the mating plate and resuspend it in a small volume of sterile saline.

-

Plate serial dilutions of the suspension onto selective agar plates. The selective medium should counter-select against the E. coli donor and helper strains and select for P. fluorescens that have received the transposon.

-

Incubate the plates until colonies of transconjugants appear.

-

Screen the individual mutant colonies for the desired phenotype (e.g., loss of antifungal activity against a test organism, or direct measurement of this compound production by HPLC).

-

Identify the location of the transposon insertion in the mutants of interest using techniques such as arbitrary PCR or inverse PCR followed by DNA sequencing.

Visualizing the Genetic and Regulatory Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: The this compound biosynthetic pathway in P. fluorescens.

Caption: Regulatory network of this compound production.

Caption: Experimental workflow for this compound quantification by HPLC.

References

- 1. The Lon protease negatively regulates this compound biosynthesis through the Gac/Rsm-RsmE cascade and directly degrades the transcriptional activator PltR in Pseudomonas protegens H78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory RNA as Mediator in GacA/RsmA-Dependent Global Control of Exoproduct Formation in Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pseudomonas putida Lon protease is involved in N-acyl homoserine lactone quorum sensing regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the this compound Biosynthetic Gene Cluster of Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reciprocal regulation of this compound production with membrane transporter gene expression in Pseudomonas fluorescens Pf-5. | J. Craig Venter Institute [jcvi.org]

- 6. Controlling instability in gacS-gacA regulatory genes during inoculant production of Pseudomonas fluorescens biocontrol strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Lon protease influences antibiotic production and UV tolerance of Pseudomonas fluorescens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive Autoregulation and Signaling Properties of this compound, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

Pyoluteorin Production in the Soil Microbiome: A Technical Guide for Researchers

Abstract: The soil microbiome represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, the polyketide antibiotic pyoluteorin has garnered significant interest for its potent antifungal and antibacterial properties. This technical guide provides an in-depth exploration of the natural producers of this compound within the soil microbiome, focusing on the key bacterial species, the intricate signaling pathways that regulate its biosynthesis, and detailed experimental protocols for the isolation, characterization, and quantification of this compound-producing microorganisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound

This compound is a chlorinated, polyketide-derived aromatic antibiotic with a distinctive bicyclic structure. First isolated from Pseudomonas aeruginosa, it has since been identified as a key secondary metabolite in several soil-dwelling bacterial species. Its broad-spectrum antimicrobial activity, particularly against oomycete plant pathogens like Pythium ultimum, has established it as a significant factor in the biological control of plant diseases.[1] The biosynthesis of this compound is a complex process, encoded by the plt gene cluster, and its expression is tightly regulated by a network of signaling pathways that respond to both intracellular and extracellular cues.

Primary Natural Producers of this compound in Soil

The predominant natural producers of this compound identified in the soil microbiome belong to the genus Pseudomonas. These Gram-negative bacteria are ubiquitous in soil and rhizosphere environments and are well-known for their metabolic versatility and production of a wide array of secondary metabolites.

Key this compound-producing species include:

-

Pseudomonas protegens (formerly classified as Pseudomonas fluorescens): Strains such as Pf-5 and CHA0 are among the most extensively studied producers of this compound.[1][2][3] P. protegens Pf-5, originally isolated from a cotton rhizosphere, is a model organism for studying the genetic and regulatory mechanisms of this compound biosynthesis.[2][3]

-

Pseudomonas sp. : Various other Pseudomonas species isolated from soil have also been shown to produce this compound. For instance, Pseudomonas sp. M18 is a biocontrol agent that produces both this compound and phenazine-1-carboxylic acid.

While Pseudomonas is the most well-documented genus, ongoing research into the soil microbiome may yet reveal other, currently unknown, natural producers of this potent antibiotic.

Quantitative Analysis of this compound Production

The production of this compound by different bacterial strains can vary significantly depending on the species, strain, and environmental conditions. The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Pseudomonas protegens DSMZ 13134 under Different Culture Conditions [4][5]

| Culture Medium | Incubation Time (days) | Temperature (°C) | This compound (mg/L) |

| Luria-Bertani (LB) | 1 | 4 | 0.01 |

| Luria-Bertani (LB) | 1 | 25 | 3.77 |

| Luria-Bertani (LB) | 1 | 30 | 0.02 |

| King's B (KB) | 1 | 25 | 0.08 |

| Potato Dextrose Broth (PDB) | 1 | 25 | 0.03 |

| Luria-Bertani (LB) | 7 | 4 | 10.21 |

| Luria-Bertani (LB) | 7 | 25 | 0.07 |

| Luria-Bertani (LB) | 7 | 30 | 0.04 |

| King's B (KB) | 7 | 25 | 0.12 |

| Potato Dextrose Broth (PDB) | 7 | 25 | 0.09 |

Table 2: this compound Production in Engineered Pseudomonas protegens H78 Strains [6]

| Strain | Relevant Genotype | This compound (μg/mL) | Fold Increase |

| H78 Wild-Type | Wild-Type | 15 | 1 |

| H78-ΔrsmE | Deletion of translational repressor | - | - |

| H78-Δlon | Deletion of ATP-dependent protease | - | - |

| H78-ΔpltZ | Deletion of negative regulator | - | - |

| H78-Engineered | Multiple gene knockouts and overexpression | 214 | 14.3 |

Table 3: this compound Concentration in Crude Extract of Pseudomonas protegens Pf-5 [7]

| Compound | Concentration (μg/mL) |

| This compound | 875 |

| 2,4-DAPG | 180 |

| Orfamide A | 1030 |

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is not a constitutive process. Instead, it is governed by a sophisticated regulatory network that allows the bacteria to respond to population density, nutrient availability, and the presence of other microorganisms.

Positive Autoregulation of this compound

This compound itself acts as a signaling molecule, positively regulating its own biosynthesis. This autoinduction creates a positive feedback loop, leading to a rapid increase in this compound production once a certain threshold concentration is reached. This process is mediated by the LysR-type transcriptional regulator PltR , which is encoded within the plt gene cluster. The binding of this compound to PltR enhances the transcription of the this compound biosynthetic genes.[1] Another transcriptional regulator, PltZ , is also involved in this autoinduction by repressing the expression of a transporter within the this compound gene cluster.

References

- 1. Positive Autoregulation and Signaling Properties of this compound, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Pseudomonas protegens Pf‐5 to improve its antifungal activity and nitrogen fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound and 2,4-diacetylphloroglucinol are major contributors to Pseudomonas protegens Pf-5 biocontrol against Botrytis cinerea in cannabis [frontiersin.org]

- 4. This compound Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of this compound production in Pseudomonas protegens H78 through engineering its biosynthetic and regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of this compound from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis on Maize [mdpi.com]

Chemical structure and properties of Pyoluteorin

An In-depth Technical Guide to Pyoluteorin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent polyketide antibiotic first isolated from the bacterium Pseudomonas aeruginosa.[1] It is a chlorinated, nitrogen-containing secondary metabolite renowned for its broad-spectrum biological activities, including antifungal, antibacterial, and herbicidal properties.[2][3] Produced by various Pseudomonas species, particularly those used as biocontrol agents like Pseudomonas protegens Pf-5, this compound plays a crucial role in suppressing plant pathogens, most notably the oomycete Pythium ultimum, a major cause of agricultural losses.[1][4] Beyond its role in agriculture, this compound and its derivatives are being investigated for their therapeutic potential, particularly as antagonists of the anti-apoptotic protein Mcl-1 in cancer therapy.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and multifaceted biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, microbial secondary metabolism, and the development of novel therapeutic and biocontrol agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a unique chemical scaffold consisting of a dichlorinated pyrrole ring linked to a resorcinol moiety.[5][6] This structure is fundamental to its biological activity.

-

IUPAC Name: (4,5-Dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone[1][7]

-

InChI Key: JPGWTZORMBTNMF-UHFFFAOYSA-N[7]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇Cl₂NO₃ | [1][3][7] |

| Molar Mass | 272.08 g·mol⁻¹ | [1][7] |

| Monoisotopic Mass | 270.9803 Da | [8] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3] |

| Storage Temperature | -20°C | [3] |

| XlogP | 3.8 | [8] |

Biosynthesis

This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1] The biosynthesis is encoded by the plt gene cluster, which contains the genes responsible for the assembly of this complex molecule from proline and acetate precursors.[5][6]

The resorcinol ring is derived from a type I PKS, while the dichloropyrrole moiety originates from a type II NRPS.[1] The key steps are as follows:

-

Proline Activation: The biosynthesis begins with the activation of L-proline to prolyl-AMP by the adenylation domain of the PltF enzyme.[1]

-

Thiolation: The activated proline is then transferred to the peptidyl carrier protein PltL.[1][9]

-

Desaturation: The dehydrogenase PltE desaturates the prolyl moiety to form a pyrrolyl group attached to PltL.[1]

-

Dichlorination: The halogenase PltA, in a FADH₂-dependent manner, dichlorinates the pyrrole ring at positions 5 and then 4.[1]

-

PKS Assembly: The dichloropyrroyl residue is transferred to the type I PKS system (PltB and PltC).[1][5]

-

Cyclization and Release: Three malonyl-CoA monomers are added, followed by cyclization and final release of the this compound molecule by the thioesterase PltG.[1]

Biological Activities and Signaling

This compound exhibits a diverse range of biological activities, making it a molecule of significant interest in both agriculture and medicine.

| Activity | Target Organism/System | Notes | Source |

| Antifungal | Pythium ultimum and other oomycetes, Botrytis cinerea, Heterobasidion spp. | A primary mechanism for biocontrol by Pseudomonas spp. | [1][2][4][10] |

| Antibacterial | Gram-positive and Gram-negative bacteria, e.g., Pantoea ananatis, Erwinia amylovora | Broad-spectrum activity. | [7][9][11] |

| Herbicidal | Various plant species | Exhibits phytotoxicity. | [1][2] |

| Anticancer | Cancer cell lines with elevated Mcl-1 levels | Acts as an Mcl-1 antagonist, inducing apoptosis. | [1][7] |

| Signaling | Pseudomonas species | Functions as an intra- and interspecies signaling molecule. | [4][12][13] |

Mechanism of Action

This compound's antimicrobial action involves multiple mechanisms. Against the maize pathogen Pantoea ananatis, it has been shown to suppress biofilm formation and induce the accumulation of reactive oxygen species (ROS), leading to severe cell damage and death.[11] In eukaryotic cells, it is a strong inducer of caspase-3-dependent apoptosis.[7]

Regulatory and Signaling Pathways

This compound is not just a weapon; it is also a sophisticated signaling molecule that orchestrates gene expression within its producer and in neighboring microbial communities.

-

Positive Autoregulation: this compound induces its own production.[4][13][14] The addition of exogenous this compound to P. protegens Pf-5 cultures enhances the transcription of the plt biosynthetic genes, a process coordinated by the transcriptional regulators PltR and PltZ.[4][6][15]

-

Cross-Regulation with 2,4-DAPG: In Pseudomonas strains that produce both this compound (PLT) and 2,4-diacetylphloroglucinol (2,4-DAPG), a complex cross-talk exists. This compound generally represses the production of 2,4-DAPG.[4][16] It achieves this by binding to the TetR-family transcription factor PhlH, which in turn de-represses the phlG gene.[16][17] The PhlG enzyme is a hydrolase that degrades 2,4-DAPG.[16][17] Conversely, an intermediate in the 2,4-DAPG pathway, phloroglucinol, can be chlorinated by the this compound pathway's halogenase and subsequently induce this compound biosynthesis.[9]

Experimental Protocols

Isolation and Quantification of this compound

This protocol describes a general method for extracting and quantifying this compound from bacterial cultures, adapted from procedures described for Pseudomonas species.[5]

1. Culture Preparation:

-

Inoculate triplicate cultures of the Pseudomonas strain (e.g., Pf-5) in a suitable medium such as nutrient broth supplemented with 2% glycerol.

-

Incubate the cultures with shaking for 2 days at 20-25°C.[5]

2. Extraction:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Collect the supernatant.

-

Acidify the supernatant to a pH of ~2.0 with a strong acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of an organic solvent like ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

3. Quantification by High-Pressure Liquid Chromatography (HPLC):

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the extract using a reverse-phase HPLC system.

-

Column: Waters Nova-Pak C₁₈ or equivalent.[5]

-

Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:25:45 v/v/v).[5]

-

Flow Rate: 1.5 ml/min.[5]

-

Detection: Use a photodiode array (PDA) detector, monitoring at a wavelength of 310 nm. This compound typically has a retention time of around 3.4 minutes under these conditions.[5]

-

Quantification: Generate a standard curve using an authentic this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Antifungal Mycelial Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of a fungal pathogen.

1. Preparation of this compound Stock:

-

Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO or methanol) to create a high-concentration stock solution.

2. Plate Preparation:

-

Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

-

Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Also prepare control plates containing the same concentration of the solvent used for the stock solution.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

3. Fungal Inoculation:

-

Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea).

-

Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control plates.

4. Incubation and Measurement:

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Measure the diameter of the fungal colony daily for several days, until the colony on the control plate has reached a significant size.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

Conclusion and Future Perspectives

This compound stands out as a natural product with a complex and fascinating profile. Its robust antimicrobial activity has established it as a key player in the biological control of plant diseases. Furthermore, its intricate role as a signaling molecule, orchestrating a metabolic dialogue within microbial communities, highlights the sophistication of chemical communication in nature. The discovery of its potential as an Mcl-1 inhibitor opens a promising new avenue for anticancer drug development.

Future research will likely focus on elucidating the full spectrum of its molecular targets, exploring the potential for synergistic interactions with other antimicrobial or anticancer agents, and developing synthetic derivatives with improved efficacy and pharmacokinetic properties. A deeper understanding of its regulatory networks could also lead to strategies for enhancing its production in biocontrol strains, further solidifying its importance in sustainable agriculture and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. Positive Autoregulation and Signaling Properties of this compound, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the this compound Biosynthetic Gene Cluster of Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the this compound biosynthetic gene cluster of Pseudomonas fluorescens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H7Cl2NO3 | CID 33137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C11H7Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 9. Novel mechanism of metabolic co-regulation coordinates the biosynthesis of secondary metabolites in Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound and 2,4-diacetylphloroglucinol are major contributors to Pseudomonas protegens Pf-5 biocontrol against Botrytis cinerea in cannabis [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. db.cngb.org [db.cngb.org]

- 14. glpbio.com [glpbio.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound regulates the biosynthesis of 2,4-DAPG through the TetR family transcription factor PhlH in Pseudomonas protegens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyoluteorin Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin, a natural product isolated from Pseudomonas species, has long been recognized for its potent antimicrobial properties. Recent advancements in medicinal chemistry have spurred the development of a diverse array of this compound derivatives, revealing a broad spectrum of biological activities extending to anticancer and immunosuppressive effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. It is designed to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and insights into the key signaling pathways modulated by this compound derivatives.

Introduction

This compound is a chlorinated aromatic polyketide originally identified for its strong activity against fungal and bacterial pathogens.[1] Its unique chemical scaffold, featuring a dichlorinated pyrrole ring linked to a resorcinol moiety, has made it an attractive starting point for synthetic modification.[2] Structure-activity relationship (SAR) studies have led to the generation of numerous derivatives with enhanced potency and novel biological activities.[3] Of particular interest is the emergence of this compound derivatives as potent anticancer agents, specifically targeting the anti-apoptotic protein Mcl-1, and as potential modulators of the immune response.[3][4] This guide will delve into the technical details of these derivatives, providing the necessary information for their synthesis, characterization, and biological assessment.

Biological Activities of this compound Derivatives

The modification of the this compound scaffold has unlocked a range of biological activities, transforming this natural antibiotic into a versatile platform for drug discovery.

Anticancer Activity

A significant breakthrough in the study of this compound derivatives has been the discovery of their potent anticancer properties, particularly against hematological malignancies.[3] These compounds have been shown to induce apoptosis in cancer cells by targeting the pro-survival protein Mcl-1, a member of the Bcl-2 family.[3] Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapies, making this compound derivatives particularly promising therapeutic candidates.[3]

Table 1: Anticancer Activity of this compound Derivatives (EC50 values in µM)

| Compound | U937 (AML) | MOLM-13 (AML) | MV-4-11 (AML) | HL-60 (APL) | Kasumi-1 (AML) | NCI-H929 (Multiple Myeloma) |

| Maritoclax | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.5 ± 0.5 | 3.8 ± 0.4 | 6.2 ± 0.7 |

| KS04 | 1.9 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.9 ± 0.5 | 4.1 ± 0.4 | 6.8 ± 0.8 |

| KS17 | 2.1 ± 0.2 | 3.0 ± 0.3 | 3.8 ± 0.4 | 5.3 ± 0.6 | 4.5 ± 0.5 | 7.4 ± 0.8 |

| KS18 | 0.9 ± 0.1 | 1.3 ± 0.1 | 1.6 ± 0.2 | 2.3 ± 0.2 | 2.0 ± 0.2 | 3.2 ± 0.3 |

| KS19 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 2.7 ± 0.3 | 2.3 ± 0.2 | 3.7 ± 0.4 |

| KS20 | 0.7 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.2 | 2.5 ± 0.3 |

| KS24 | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.1 | 2.0 ± 0.2 | 1.7 ± 0.2 | 2.8 ± 0.3 |

| ABT-737 | >10 | >10 | >10 | >10 | >10 | >10 |

| Daunorubicin | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.04 ± 0.005 | 0.05 ± 0.006 | 0.04 ± 0.005 | 0.07 ± 0.008 |

Data sourced from studies on various hematological cancer cell lines.[3]

Antimicrobial Activity

The foundational biological activity of this compound is its antimicrobial effect. Derivatives have been synthesized and tested to explore and, in some cases, enhance this activity against a range of bacterial and fungal pathogens.

Table 2: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| This compound | 4-8 | 4-8 | 8-16 | 8-16 |

| Mindapyrrole B | 2 | 2 | 8 | 8 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 3: Antifungal Activity of this compound (MIC in µg/mL)

| Organism | MIC (µg/mL) |

| Candida albicans | >32 |

| Cryptococcus neoformans | 8 |

| Aspergillus fumigatus | >32 |

Immunosuppressive Activity

Preliminary investigations suggest that certain this compound derivatives may possess immunomodulatory properties. The evaluation of their effects on immune cell function, such as T-cell proliferation and cytokine release, is an emerging area of research. While specific quantitative data for this compound derivatives is still limited in publicly available literature, the protocols provided in this guide are standard methods for assessing such activity for novel compounds.

Mechanism of Action: Mcl-1 Degradation Pathway

The primary anticancer mechanism of action for many this compound derivatives is the induction of apoptosis through the degradation of the Mcl-1 protein. This process is crucial for overcoming Mcl-1-mediated drug resistance in various cancers.

Caption: Mcl-1 degradation pathway induced by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, intended to be a practical guide for laboratory researchers.

Synthesis of this compound Derivatives

While detailed synthetic procedures for a wide range of specific this compound derivatives like the 'KS' series are proprietary and not fully disclosed in the literature, a general synthetic strategy can be outlined based on published syntheses of this compound and its analogs. The following is a representative, generalized protocol.

General Procedure for the Synthesis of a this compound Analog:

-

Preparation of the Dichloropyrrole Moiety: A suitable pyrrole-2-carboxylate starting material is subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Acylation with a Resorcinol Derivative: The chlorinated pyrrole is then acylated with a protected resorcinol derivative. This is often achieved by converting the resorcinol derivative to an acid chloride, which then reacts with the pyrrole in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane (DCM).

-

Deprotection: The protecting groups on the resorcinol hydroxyls are removed under appropriate conditions. For example, benzyl protecting groups can be removed by hydrogenolysis using a palladium catalyst.

-

Purification and Characterization: The final product is purified by column chromatography on silica gel. The structure and purity of the derivative are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value for each compound.

This technique is used to detect changes in the levels of the Mcl-1 protein in response to treatment with this compound derivatives.

-

Cell Lysis: Treat cancer cells with the this compound derivatives for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Activity Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Grow the bacterial or fungal strain in the appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microorganism suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Immunosuppressive Activity Assays

This assay measures the effect of the compounds on the proliferation of T-lymphocytes.

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs and treat them with various concentrations of the this compound derivatives. Stimulate T-cell proliferation with anti-CD3/CD28 beads or phytohemagglutinin (PHA).

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

This assay quantifies the effect of the compounds on the production of cytokines by immune cells.

-

PBMC Treatment: Culture PBMCs with the this compound derivatives in the presence or absence of a stimulant (e.g., lipopolysaccharide - LPS).

-

Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

Conclusion and Future Directions

This compound derivatives represent a highly versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly against Mcl-1-dependent cancers, warrants further preclinical and clinical investigation. The antimicrobial activities of these compounds also offer opportunities for the development of new anti-infective agents. The emerging evidence of their immunomodulatory effects opens up new avenues for research in immunology and inflammation.

Future research should focus on:

-

Optimization of the therapeutic index: Further SAR studies to improve potency and reduce off-target toxicities.

-

In vivo efficacy studies: Evaluation of the most promising derivatives in relevant animal models of cancer and infectious diseases.

-

Elucidation of detailed mechanisms of action: Deeper investigation into the signaling pathways modulated by these compounds, beyond Mcl-1 degradation.

-

Exploration of novel therapeutic applications: Investigating the potential of this compound derivatives in other disease areas, such as autoimmune disorders and inflammatory conditions.

This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound derivatives into novel and effective therapies.

References

The Antimicrobial Spectrum of Pyoluteorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoluteorin, a chlorinated polyketide-nonribosomal peptide hybrid metabolite produced by several Pseudomonas species, exhibits a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the inhibitory effects of this compound against a range of microorganisms, including bacteria, fungi, and oomycetes. Quantitative data on its antimicrobial potency, in the form of Minimum Inhibitory Concentrations (MICs), are presented in structured tables. Detailed experimental protocols for determining the antimicrobial activity of this compound are provided, alongside visualizations of its proposed mechanisms of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial compounds. Natural products from microorganisms have historically been a rich source of antibiotics. This compound, first isolated from Pseudomonas aeruginosa, is a secondary metabolite with potent biological activity.[1] It is known for its role in the biocontrol of plant diseases, particularly those caused by oomycetes like Pythium ultimum.[1][2] This document consolidates the current knowledge on the antimicrobial spectrum of this compound, its quantitative efficacy, and the methodologies used to assess its activity.

Antimicrobial Spectrum of this compound

This compound demonstrates a wide range of inhibitory activity against various prokaryotic and eukaryotic microorganisms. Its efficacy has been documented against Gram-positive and Gram-negative bacteria, pathogenic fungi, and oomycetes.

Antibacterial Activity

This compound has shown significant activity against a variety of bacterial pathogens. Generally, it exhibits potent inhibition of Gram-positive bacteria and slightly higher MIC values against Gram-negative bacteria.[3]

Table 1: Antibacterial Spectrum of this compound (MICs in µg/mL)

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 4 - 8 | [3] |

| Enterococcus faecium | Positive | 4 - 8 | [3] |

| Escherichia coli | Negative | 8 - 16 | [3] |

| Pseudomonas aeruginosa | Negative | 8 - 16 | [3] |

| Pantoea ananatis | Negative | Inhibition observed at 27 µg/mL |[2] |

Antifungal Activity

This compound is also an effective inhibitor of several fungal species, including plant and human pathogens.

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Common Disease | MIC (µg/mL) / Inhibition | Reference(s) |

|---|---|---|---|

| Heterobasidion annosum | Root rot in conifers | 3.77 mg/L (Mycelial Growth Inhibition >40%) | [4][5] |

| Heterobasidion irregulare | Root rot in conifers | 3.77 mg/L (Mycelial Growth Inhibition ~30%) | [4][5] |

| Botrytis cinerea | Gray mold | Significant growth inhibition |[6] |

Anti-oomycete Activity

This compound is particularly well-known for its potent activity against oomycetes, which are destructive plant pathogens.

Table 3: Anti-oomycete Spectrum of this compound

| Oomycete Species | Common Disease | Inhibition Data | Reference(s) |

|---|---|---|---|

| Pythium ultimum | Damping-off, root rot | Potent inhibitor | [1][2] |

| Phytophthora cinnamomi | Root rot | Low MICs reported | [7] |

| Aphanomyces cochlioides | Damping-off | Low MICs reported |[7] |

Mechanism of Action

The broad antimicrobial activity of this compound is attributed to its ability to disrupt fundamental cellular processes in target organisms. The proposed mechanisms of action differ between prokaryotic and eukaryotic microbes.

In Bacteria: A Protonophore

In bacteria, this compound is suggested to act as a protonophore.[8] Protonophores are lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force (PMF). The PMF is crucial for ATP synthesis, nutrient transport, and motility. By disrupting the proton gradient, this compound effectively uncouples oxidative phosphorylation, leading to energy depletion and ultimately cell death.[9]

In Fungi and Oomycetes: Respiratory Chain Inhibition

In eukaryotic microbes like fungi and oomycetes, this compound is thought to interfere with mitochondrial respiration.[10] Specifically, it is suggested to inhibit the electron transport chain, which is the primary means of ATP production in aerobic organisms. By blocking electron flow, this compound disrupts the synthesis of ATP, leading to cellular energy depletion and growth inhibition. This is a common mechanism for many antifungal agents.[11]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used and standardized approach.[12][13]

Broth Microdilution Assay for MIC Determination of this compound

This protocol is adapted for testing the antimicrobial activity of a natural product like this compound.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. c. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Inoculum Preparation: a. Grow the test microorganism overnight in an appropriate medium. b. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. c. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL.

-

Inoculation of Microtiter Plate: a. Add 50 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. b. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: a. After incubation, visually inspect the wells for microbial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound is a promising natural product with a broad and potent antimicrobial spectrum. Its activity against clinically relevant bacteria, pathogenic fungi, and agriculturally important oomycetes makes it a valuable lead compound for the development of new anti-infective agents. The proposed mechanisms of action, involving the disruption of fundamental cellular bioenergetics, suggest a low likelihood for the rapid development of target-based resistance. Further research into its molecular targets and optimization of its structure could lead to the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to build upon in the ongoing effort to combat antimicrobial resistance.

References

- 1. The Role of this compound from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis on Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive Autoregulation and Signaling Properties of this compound, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 11. The potential of respiration inhibition as a new approach to combat human fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. researchgate.net [researchgate.net]

Pyoluteorin as a potential Mcl-1 antagonist for cancer research.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for numerous human cancers and a key mediator of resistance to conventional chemotherapies. Consequently, the development of potent and selective Mcl-1 inhibitors is a high-priority area in oncology drug discovery. This technical guide focuses on pyoluteorin, a natural product, and its derivatives as a promising class of Mcl-1 antagonists. While direct binding affinity values (Kd/Ki) for this compound and its derivatives have not been reported in the reviewed literature, substantial evidence from cytotoxicity assays, mechanism-of-action studies, and in vivo models points to their on-target activity through Mcl-1 degradation, leading to apoptosis. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways to facilitate further research and development of this compound-based Mcl-1 inhibitors.

Introduction: Mcl-1 as a Compelling Target in Oncology

The intrinsic apoptotic pathway is a tightly regulated process crucial for normal tissue homeostasis, and its evasion is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of this pathway, comprising pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a critical step in caspase activation and apoptosis.

Mcl-1 is frequently overexpressed in a wide range of hematological and solid tumors, where it contributes to tumor initiation, progression, and therapeutic resistance. Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life and its expression is regulated by various signaling pathways, making it a dynamic and challenging therapeutic target. The development of BH3 mimetics, small molecules that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family members, has validated this therapeutic strategy. However, resistance to existing BH3 mimetics that target Bcl-2 and Bcl-xL, such as venetoclax (ABT-199), is often mediated by the upregulation of Mcl-1. This underscores the urgent need for selective Mcl-1 antagonists to be used as single agents or in combination therapies.

This compound and its Derivatives: A New Class of Mcl-1 Antagonists

This compound is a natural product that has been identified as a scaffold for the development of Mcl-1 inhibitors. Structure-activity relationship (SAR) studies have led to the synthesis of several this compound derivatives with enhanced potency and selectivity against Mcl-1-dependent cancer cells. Notably, the derivatives KS04 and KS18 have demonstrated significant preclinical activity.

Mechanism of Action

This compound derivatives exert their anti-cancer effects primarily by inducing the degradation of the Mcl-1 protein. This leads to the liberation of pro-apoptotic proteins, such as Bak, triggering the intrinsic apoptotic cascade. The interaction of these derivatives with Mcl-1 has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and molecular modeling.[1][2] While the precise binding affinity (Kd or Ki values) has not been quantitatively reported, the downstream effects on Mcl-1 protein levels and apoptosis are well-documented.

The proposed mechanism involves the binding of the this compound derivative to a pocket on the Mcl-1 protein, which may mimic the action of the pro-apoptotic protein Noxa, leading to Mcl-1 destabilization and subsequent proteasomal degradation.[3] This selective degradation of Mcl-1, without significantly affecting other anti-apoptotic proteins like Bcl-2 or Bcl-xL, is a key feature of this class of compounds.

References

- 1. This compound derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Pyoluteorin in Microbial Communities: A Technical Guide

An in-depth exploration of the biosynthesis, regulation, and multifaceted roles of pyoluteorin as an antibiotic and signaling molecule in shaping microbial ecosystems.

Introduction

This compound (PLT) is a potent polyketide antibiotic produced by several species of Pseudomonas, most notably the plant-associated bacterium Pseudomonas protegens[1][2]. This chlorinated phenylpyrrole derivative plays a crucial role in the ecological competence of its producers, primarily through its broad-spectrum antimicrobial activity against fungi, oomycetes, and bacteria[3]. Beyond its direct antagonistic functions, this compound also acts as a signaling molecule, intricately involved in the regulation of its own biosynthesis and the production of other secondary metabolites, thereby influencing the complex web of interactions within microbial communities[4]. This technical guide provides a comprehensive overview of the ecological role of this compound, detailing its antimicrobial properties, the genetic and regulatory networks governing its production, and its function as a key player in microbial communication.

Antimicrobial Activity of this compound

This compound exhibits a wide range of antimicrobial activities, contributing significantly to the biocontrol capabilities of producing organisms like P. protegens Pf-5. Its inhibitory effects have been documented against a variety of plant pathogens, making it a compound of significant interest for agricultural applications.

Antifungal and Anti-oomycete Activity

This compound is particularly effective against oomycetes, a group of destructive plant pathogens. It is a key factor in the suppression of Pythium ultimum, the causative agent of damping-off diseases in various crops, including cotton[1][5]. The compound also demonstrates inhibitory activity against other significant fungal and oomycete pathogens.

Antibacterial Activity

In addition to its effects on eukaryotes, this compound also possesses antibacterial properties. It has been shown to be active against both Gram-positive and Gram-negative bacteria, further broadening its ecological impact. For instance, this compound has demonstrated strong antibacterial activity against Pantoea ananatis, a pathogen that causes brown rot on maize leaves[2][6][7].

The following tables summarize the known antimicrobial activities of this compound against a range of microbial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | Type | Disease | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Various | 4 - 8 | |

| Bacillus subtilis | Gram-positive | - | 4 - 8 | |

| Escherichia coli | Gram-negative | Various | 8 - 16 | |

| Pseudomonas aeruginosa | Gram-negative | Various | 8 - 16 | |

| Pantoea ananatis DZ-12 | Gram-negative | Maize Brown Rot | >100 (inhibition zone observed) | [2][6] |

Table 2: Antimicrobial Activity of this compound against Fungal and Oomycete Pathogens

| Pathogen Species | Type | Disease | Activity | Concentration/Notes | Reference |

| Pythium ultimum | Oomycete | Damping-off | Inhibitory | Effective as a seed treatment | [1][5] |

| Heterobasidion spp. | Fungus | Root and butt rot | Mycelial Growth Inhibition | 3.77 mg/L | [3] |

| Botrytis cinerea | Fungus | Gray Mold | Antifungal activity | Contributes to disease reduction | [8][9] |